molecular formula C8H11N3 B12870160 5-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)-1H-imidazole CAS No. 496961-33-2

5-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)-1H-imidazole

Cat. No.: B12870160
CAS No.: 496961-33-2
M. Wt: 149.19 g/mol
InChI Key: BDJYPIHIASNVTN-UHFFFAOYSA-N
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Description

5-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)-1H-imidazole is a heterocyclic compound that features both pyrrole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrole derivative with an imidazole derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

5-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of enzyme-substrate interactions or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide

Comparison

Compared to these similar compounds, 5-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)-1H-imidazole is unique due to its combined pyrrole and imidazole rings, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of new drugs and materials .

Properties

CAS No.

496961-33-2

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

5-(2,5-dihydropyrrol-1-ylmethyl)-1H-imidazole

InChI

InChI=1S/C8H11N3/c1-2-4-11(3-1)6-8-5-9-7-10-8/h1-2,5,7H,3-4,6H2,(H,9,10)

InChI Key

BDJYPIHIASNVTN-UHFFFAOYSA-N

Canonical SMILES

C1C=CCN1CC2=CN=CN2

Origin of Product

United States

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